5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol
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Overview
Description
5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups, a methoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino groups. The methoxy and methylsulfanyl groups are then added through specific substitution reactions. The final step often involves the coupling of the pyrimidine derivative with a phenolic compound under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques. Key steps include the precise control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amino groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological molecules suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol
- 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(ethylsulfanyl)phenol
Uniqueness
Compared to similar compounds, 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol is unique due to the specific combination of its functional groups. The presence of both methoxy and methylsulfanyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112806-34-5 |
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Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxy-2-methylsulfanylphenol |
InChI |
InChI=1S/C13H16N4O2S/c1-19-10-5-7(4-9(18)11(10)20-2)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
OQARXVFPBZUDIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1SC)O)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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